Neuromedin N

Beschreibung

Eigenschaften

IUPAC Name |

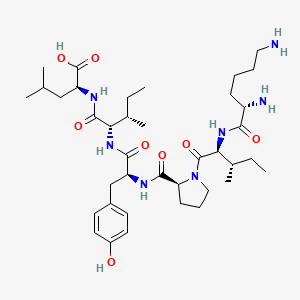

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMLVIHXZGQADB-YLUGYNJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145280 |

Source

|

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102577-25-3 |

Source

|

| Record name | Neuromedin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the function of Neuromedin N in the central nervous system?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin N (NMN) is a hexapeptide neuropeptide that plays a significant, albeit nuanced, role in the central nervous system (CNS).[1][2] Structurally homologous to the C-terminal region of the more extensively studied neuropeptide, neurotensin (NT), NMN is derived from the same precursor polypeptide, pro-neurotensin/neuromedin N.[1][2][3] Both NMN and NT are flanked by Lys-Arg sequences, a consensus site for the proprotein convertase that cleaves them from the precursor.[1][2] While they share a common origin and some functional overlap, differential processing of the precursor in various brain regions suggests distinct physiological roles for NMN.[3][4] This guide provides an in-depth technical overview of the function of NMN in the CNS, focusing on its receptor interactions, signaling pathways, and physiological effects, with a particular emphasis on quantitative data and experimental methodologies.

Receptor Interactions and Binding Affinity

This compound exerts its effects in the CNS primarily by interacting with neurotensin receptors (NTS), which are G-protein coupled receptors (GPCRs). The two main subtypes are the high-affinity neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2). NMN has been shown to bind to both NTS1 and NTS2, although generally with a lower affinity than neurotensin.[5] The physiological effects of NMN, such as hypothermia and analgesia, are thought to be mediated through its interaction with NTS2 receptors.[1][2]

Quantitative Binding Data for this compound

The following table summarizes the binding affinities of this compound for neurotensin receptors as determined by various radioligand binding assays.

| Ligand | Receptor | Preparation | Ki (nM) | IC50 (nM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| This compound | Neurotensin Receptors | Rat brain synaptic membranes | - | - | - | - | [5] |

| [3H]this compound | NTS2 | Rat brain membranes | - | 454 | 264.8 ± 30.18 | 3.8 ± 0.2 | [5] |

| [3H]this compound | NTS2 | Rat spinal cord membranes | - | 425 | - | - | [5] |

Ki: Inhibition constant; IC50: Half maximal inhibitory concentration; Kd: Equilibrium dissociation constant; Bmax: Maximum receptor density.

Signaling Pathways in the Central Nervous System

Upon binding to neurotensin receptors, this compound initiates intracellular signaling cascades primarily through the activation of Gq/11 and potentially Gi subtypes of G-proteins.

Gq/11-Mediated Signaling Pathway

The predominant signaling pathway activated by NMN through NTS receptors involves the Gq/11 family of G-proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses. Additionally, this pathway can activate the mitogen-activated protein kinase (MAPK/ERK) cascade.

Caption: Gq/11-mediated signaling pathway of this compound.

Gi-Mediated Signaling Pathway

There is also evidence suggesting that neurotensin receptors can couple to the Gi family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream effector proteins.

Caption: Gi-mediated signaling pathway of this compound.

Physiological Functions in the Central Nervous System

This compound is involved in a variety of physiological processes within the CNS, largely through its modulation of key neurotransmitter systems.

Modulation of the Dopaminergic System

One of the most significant functions of NMN in the CNS is its interaction with the mesolimbic and nigrostriatal dopamine systems.

-

Ventral Tegmental Area (VTA): Microinjection of NMN into the VTA has been shown to increase spontaneous motor activity.[6] This effect is associated with an increase in dopamine metabolism in projection areas such as the nucleus accumbens, prefrontal cortex, diagonal band of Broca, and septum.[6]

-

Nucleus Accumbens (NAc): In contrast to its effects in the VTA, NMN is markedly less potent than NT at inhibiting dopamine-induced behavioral hyperactivity when injected directly into the nucleus accumbens.[6]

Quantitative Effects of this compound on Dopamine Metabolism

| Brain Region | Effect of NMN Injection in VTA | Reference |

| Nucleus Accumbens | Increase in Dopamine Metabolism | [6] |

| Prefrontal Cortex | Increase in Dopamine Metabolism | [6] |

| Diagonal Band of Broca | Increase in Dopamine Metabolism | [6] |

| Septum | Increase in Dopamine Metabolism | [6] |

Thermoregulation and Analgesia

Studies in mice have demonstrated that NMN can induce hypothermia and analgesia.[1][2] These effects are believed to be mediated through its interaction with NTS2 receptors.[1][2] However, intracerebroventricular (i.c.v.) administration of NMN did not affect colonic temperature in rats, suggesting species-specific or dose-dependent effects.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of this compound in the CNS.

Radioligand Binding Assay for Neurotensin Receptors

This protocol describes a method to determine the binding affinity of this compound to neurotensin receptors in rat brain membranes.

-

Membrane Preparation:

-

Homogenize dissected rat brain tissue (e.g., striatum or cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL, determined by a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (unlabeled this compound or Neurotensin at various concentrations), and 50 µL of radioligand (e.g., [3H]Neurotensin, 2-5 nM).

-

To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Neurotensin.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

Incubate the plate at 25°C for 30 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following this compound administration.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat with isoflurane and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the nucleus accumbens (e.g., AP: +1.2 mm, ML: ±1.2 mm, DV: -5.0 mm from bregma).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

-

-

Sample Collection and Analysis:

-

Collect dialysate samples every 10-20 minutes in vials containing a small amount of antioxidant (e.g., perchloric acid).

-

Administer this compound (e.g., via intracerebroventricular injection or local infusion through the microdialysis probe) after collecting at least three stable baseline samples.

-

Continue collecting dialysate samples for at least 2 hours post-administration.

-

Analyze the dopamine concentration in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Quantify dopamine levels by comparing the peak heights or areas to those of known standards.

-

Express the results as a percentage of the average baseline dopamine concentration.

-

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

A Technical Guide to Neuromedin N: Gene, Protein, and Functional Insights

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Neuromedin N (NN), a neuropeptide with significant physiological roles. It covers the gene and protein sequence information, receptor interactions, signaling pathways, and key experimental methodologies for its study.

Gene and Precursor Information

This compound is a hexapeptide neuropeptide derived from the same precursor protein as neurotensin (NT).[1] This precursor, known as the neurotensin/neuromedin N precursor (pro-NT/NN), is encoded by the NTS gene.[2][3] The sequences for both this compound and neurotensin are located at the C-terminus of the precursor protein.[1] They are flanked by Lys-Arg (Lysine-Arginine) sequences, which are consensus sites for cleavage by endoproteases, specifically prohormone convertases like PC1, PC2, and PC5-A.[1][4] The differential processing of this precursor in various tissues leads to the production of NT, NN, and larger peptide forms, allowing for biological diversity from a single gene.[4]

Table 1: Gene Information for Neurotensin/Neuromedin N (NTS)

| Species | Gene Symbol | Chromosomal Location | UniProt ID | NCBI Gene ID |

| Homo sapiens (Human) | NTS | 4q12[5] | P30990 | 4922[1] |

| Bos taurus (Bovine) | NTS | 6 | P01156[2] | 281958 |

| Danio rerio (Zebrafish) | nts | 18 | A0A0A7H8E2[6] | 799989 |

Below is a diagram illustrating the structure of the pro-neurotensin/neuromedin N precursor, highlighting the locations of the mature peptides.

Caption: Structure of the pro-neurotensin/neuromedin N precursor and its processing.

Protein Sequence Information

This compound is a highly conserved hexapeptide. Its biological activity is closely related to that of neurotensin, with which it shares sequence homology.[1]

Table 2: Amino Acid Sequences of this compound and its Precursor

| Species | Precursor Length (Amino Acids) | This compound Sequence | UniProt ID |

| Homo sapiens (Human) | 170 | KIPYIL | P30990 |

| Bos taurus (Bovine) | 170 | KIPYIL | P01156[2] |

| Rattus norvegicus (Rat) | 170 | KIPYIL | P07301 |

| Mus musculus (Mouse) | 169 | KIPYIL | P35544 |

Receptors and Signaling Pathways

This compound exerts its physiological effects, which include analgesia and hypothermia, by interacting with G protein-coupled receptors (GPCRs), primarily the neurotensin type 2 (NTS2) receptor.[1][7] While it can also bind to other neurotensin receptors, its affinity is notable for NTS2.[1][7] The binding of this compound to its receptor initiates a cascade of intracellular signaling events. Stimulation of neurotensin receptors can lead to the activation of Gαq and Gαi proteins, resulting in increased intracellular calcium concentration, generation of inositol phosphate, and activation of the MAPK/ERK pathway.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuromedin U - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Post-Translational Processing of the Proneurotensin/Neuromedin N Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the post-translational processing of the proneurotensin/neuromedin N (pro-NT/NN) precursor. It details the enzymatic cleavage, tissue-specific products, experimental methodologies for analysis, and the signaling pathways of the resulting neuropeptides.

Introduction: The Proneurotensin/Neuromedin N Precursor

Neurotensin (NT) and neuromedin N (NN) are structurally related neuropeptides involved in a wide array of physiological and pathological processes, from neurotransmission in the central nervous system to hormonal regulation in the gut.[1] Both peptides are synthesized from a common, larger precursor protein, pro-NT/NN.[2][3] This precursor, a polypeptide of 169-170 amino acids, undergoes complex, tissue-specific post-translational processing, which generates a variety of biologically active peptides.[3] The differential cleavage of the pro-NT/NN precursor is a critical mechanism for generating biological diversity, with significant implications for pathophysiology and therapeutic development.[2]

Precursor Structure and Cleavage Sites

The pro-NT/NN precursor contains the sequences for both NT and NN located in tandem near the C-terminus.[2][3][4] The processing of this precursor is dictated by the presence of four potential dibasic cleavage sites, specifically Lysine-Arginine (Lys-Arg) sequences, which are recognized by a class of enzymes known as prohormone convertases (PCs).[2][5][6]

-

Three C-terminal sites: These Lys-Arg pairs flank and separate the neurotensin and this compound sequences.[2]

-

One middle site: A fourth dibasic sequence is located in the middle of the precursor protein. This site is generally processed less efficiently than the C-terminal sites.[2][5]

The end result of this processing is not uniform; the specific peptides generated depend on which convertases are present in a given tissue.

Enzymatic Processing by Prohormone Convertases

The primary enzymes responsible for cleaving the pro-NT/NN precursor belong to the family of subtilisin-like proprotein convertases (PCs).[2][6] These endoproteases cleave on the C-terminal side of paired basic amino acid residues.[6][7] Following this initial cleavage, a carboxypeptidase is required to remove the basic residue extensions from the C-terminus, resulting in the mature, active neuropeptide.[6]

The tissue-specific expression of different PCs dictates the processing outcome:

-

Prohormone Convertase 1 (PC1/3): Predominantly active in the gut, leading to a specific set of products.[2]

-

Prohormone Convertase 2 (PC2): The main processing enzyme in the brain.[2][3]

-

Prohormone Convertase 5-A (PC5-A): Responsible for the unique processing pattern observed in the adrenal glands.[2]

Tissue-Specific Processing and Bioactive Products

The differential expression of PCs results in distinct profiles of bioactive peptides in various tissues. This tissue-specific processing generates four key biologically active products: neurotensin (NT), this compound (NN), large neurotensin, and large this compound.[2][3]

-

Brain: Processing is highly efficient and driven mainly by PC2. This results in the liberation of high amounts of both mature neurotensin and This compound .[2][3]

-

Gut (Small Intestine): In the gut, PC1 is the dominant enzyme. Processing is less complete, yielding primarily mature neurotensin and a large N-terminally extended form of this compound, often referred to as "large NN" .[2][8] Free this compound is found in very low quantities in the intestine.[8]

-

Adrenals: Processing by PC5-A results in a more complex mixture of products, including neurotensin , large NN , and a large peptide with the neurotensin sequence at its C-terminus, known as "large NT" .[2]

The generation of these different peptides—NT, NN, large NT, and large NN—all of which possess biological activity, underscores how post-translational modification can create functional diversity from a single gene product.[2]

Data Presentation: Quantitative Peptide Levels

Quantitative analysis reveals significant differences in the levels of processed peptides across tissues. The following table summarizes data from a study on mouse brain and small intestine, highlighting the differential processing.

| Tissue | Peptide Measured | Concentration (pmol/g) | Reference |

| Mouse Brain | Total NT/NN Immunoreactivity | 15.72 | [8] |

| Neurotensin (NT) | 9.74 | [8] | |

| This compound (NN) | 5.98 | [8] | |

| Mouse Small Intestine | Total NT/NN Immunoreactivity | 108.55 | [8] |

| Neurotensin (NT) | 66.37 | [8] | |

| This compound (NN) | 0.96 | [8] |

Data clearly show that while NT is abundant in both tissues, mature NN is significantly less prevalent in the small intestine, consistent with the formation of "large NN".[8]

Experimental Protocols

The characterization of pro-NT/NN processing relies on a combination of biochemical and immunological techniques.

A. Peptide Extraction, Separation, and Quantification

-

Tissue Homogenization: Tissues are extracted, often in acidic conditions, to inactivate endogenous proteases and solubilize peptides.

-

Chromatographic Separation: Techniques like Gel Permeation Chromatography are used to separate molecules based on size, while Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity.[5][8] This allows for the isolation of the precursor, intermediate products, and mature peptides.

-

Quantification by Radioimmunoassay (RIA): Highly specific antibodies targeting different regions of the precursor (e.g., the N-terminus of NT, the N-terminus of NN, or a common C-terminal sequence) are used to quantify the amounts of each peptide in tissue extracts and chromatographic fractions.[5][8]

B. Peptide Identification and Localization

-

Mass Spectrometry: Following purification, mass spectrometry is the definitive method for confirming the identity of processed peptides by providing precise molecular weight and sequence data.[9] This technique was crucial in identifying pro-NT/NN 1-117 as a major stable precursor fragment in human circulation.[9]

-

Immunohistochemistry: Using site-specific antibodies, this technique allows for the visualization of the anatomical localization of different precursor-derived peptides within tissue sections, revealing which cells and neuronal pathways are involved.[10]

C. Analysis of Circulating Stable Fragments Because mature NT is unstable in circulation, researchers often measure more stable precursor fragments.[11]

-

Sandwich Immunoassay: A common method, often using chemiluminescence, is employed to detect stable N-terminal fragments of the precursor, such as pro-NT 1-117, in plasma samples.[9][12][13] This serves as a robust surrogate marker for the intestinal release of NT.[11]

Signaling Pathways of Neurotensin and this compound

The biological effects of the processed peptides are mediated by specific cell surface receptors. Neurotensin interacts with three distinct receptor subtypes:

-

NTR1 and NTR2: These are classic G-protein-coupled receptors (GPCRs) with seven transmembrane domains.[1][14]

-

NTR3 (Sortilin): A single transmembrane domain protein.[1][14]

The best-characterized pathway is initiated by NT binding to the high-affinity NTR1 receptor . This binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

IP3 triggers the release of Ca²⁺ from intracellular stores.

-

DAG and Ca²⁺ together activate Protein Kinase C (PKC) and other downstream effectors, such as the mitogen-activated protein kinase (MAPK/ERK) cascade.[14]

This signaling cascade is central to many of NT's effects on cell growth, survival, and inflammation. This compound can also bind to neurotensin receptors, notably showing interaction with the NTR2 subtype.[15]

Conclusion

The post-translational processing of the proneurotensin/neuromedin N precursor is a highly regulated and tissue-specific process that generates multiple bioactive peptides from a single gene. The differential expression of prohormone convertases PC1/3, PC2, and PC5-A in tissues like the brain, gut, and adrenals results in distinct peptide profiles, including neurotensin, this compound, and their larger, N-terminally extended forms. This elegant mechanism of creating functional diversity has profound implications for both normal physiology and disease states. A thorough understanding of these processing pathways, aided by the experimental techniques outlined herein, is critical for researchers and drug development professionals seeking to modulate neurotensin/neuromedin N signaling for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurotensin - Wikipedia [en.wikipedia.org]

- 5. Post-translational processing of the neurotensin/neuromedin N precursor in the central nervous system of the rat--I. Biochemical characterization of maturation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proneurotensin 1-117, a stable neurotensin precursor fragment identified in human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-translational processing of the neurotensin/neuromedin N precursor in the central nervous system of the rat--II. Immunohistochemical localization of maturation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Circulating Proneurotensin Levels Predict Impaired Bone Mineralisation in Postmenopausal Women With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Neuromedin N Signaling Pathways and Intracellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin N (NMN) is a hexapeptide neuropeptide that plays a significant role in various physiological processes.[1] Structurally similar to the C-terminus of neurotensin (NT), NMN is derived from the same precursor polypeptide and is found in both the central nervous system and peripheral tissues.[1][2] This guide provides a comprehensive overview of the signaling pathways and intracellular mechanisms initiated by NMN, with a focus on its interaction with the neurotensin receptor 2 (NTS2). The information presented herein is intended to support researchers and professionals in the fields of neurobiology, pharmacology, and drug development in their efforts to understand and target this important signaling system.

Core Signaling Pathways of this compound

This compound primarily exerts its biological effects through the Neurotensin Receptor 2 (NTS2) , a G protein-coupled receptor (GPCR).[1] The binding of NMN to NTS2 initiates a cascade of intracellular events, predominantly through the coupling to Gq-type G proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG, activates Protein Kinase C (PKC). Concurrently, the elevated intracellular calcium can activate other downstream effectors, including calmodulin and various calcium-dependent kinases.

A major downstream consequence of NTS2 activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of numerous cellular processes, including gene expression, proliferation, and differentiation.

Below is a diagram illustrating the primary signaling pathway of this compound.

Caption: this compound primary signaling pathway via the NTS2 receptor.

Quantitative Data on this compound Interactions

The following table summarizes key quantitative data regarding the binding and functional potency of this compound at neurotensin receptors, primarily derived from studies on rat brain and spinal cord tissues.

| Parameter | Value | Species/Tissue | Receptor | Assay Type | Reference |

| IC₅₀ | 454 nM | Rat Brain Membranes | NTS | Homologous Displacement | [3] |

| IC₅₀ | 425 nM | Rat Spinal Cord Membranes | NTS | Homologous Displacement | [3] |

| Kd | 264.8 ± 30.18 nM | Rat Brain Membranes | NTS2 | Saturation Binding with [³H]NN | [3] |

| Bmax | 3.8 ± 0.2 pmol/mg protein | Rat Brain Membranes | NTS2 | Saturation Binding with [³H]NN | [3] |

| EC₅₀ | 0.7 nM | Rat Brain Membranes | NTS2 | [³⁵S]GTPγS Binding | [3] |

| EC₅₀ | 0.79 nM | Rat Spinal Cord Membranes | NTS2 | [³⁵S]GTPγS Binding | [3] |

| Potency vs. NT | 19-fold lower | Rat Brain Synaptic Membranes | NTS | Competitive Inhibition of [Trp¹¹]NT binding | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound signaling.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for the NTS2 receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a radioligand competition binding assay.

Materials:

-

Cell membranes expressing NTS2 receptor

-

Radiolabeled ligand (e.g., [³H]this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates with glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing NTS2 in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[5]

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

Unlabeled this compound at various concentrations (typically in a log-fold dilution series). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of a non-radiolabeled NTS2 ligand.

-

Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to NMN stimulation using the fluorescent indicator Fura-2 AM.

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

-

Cells expressing NTS2 receptor plated on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or other physiological buffer

-

This compound

-

Fluorescence microscope equipped with a ratiometric imaging system and an automated perfusion system

Procedure:

-

Cell Plating: Plate cells expressing NTS2 onto glass coverslips 24-48 hours before the experiment to allow for adherence.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[6][7][8]

-

Washing: After loading, wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Imaging: Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.[6][7]

-

Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Response Measurement: Continue to record the fluorescence at both excitation wavelengths during and after stimulation to capture the change in intracellular calcium.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.

ERK Phosphorylation Western Blot Assay

This protocol outlines the detection of ERK phosphorylation in response to NMN stimulation as a measure of MAPK pathway activation.

Caption: Workflow for an ERK phosphorylation Western blot assay.

Materials:

-

NTS2-expressing cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Culture NTS2-expressing cells to near confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Stimulate the cells with this compound at the desired concentrations for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and then reprobed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK.[9]

Conclusion

This technical guide has provided a detailed overview of the signaling pathways and intracellular mechanisms of this compound, focusing on its interaction with the NTS2 receptor. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate this important neuropeptide and its role in health and disease. Understanding the intricacies of NMN signaling is crucial for the development of novel therapeutic strategies targeting the neurotensin system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainvta.tech [brainvta.tech]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Neuromedin N: A Technical Guide to its Function in Hypothermia and Analgesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin N (NN) is a hexapeptide that originates from the same precursor protein as the well-characterized neuropeptide, neurotensin (NT).[1] Despite their shared origin, NN exhibits distinct yet overlapping physiological functions, particularly in the regulation of body temperature and pain perception. This technical guide provides an in-depth exploration of the current understanding of this compound's role in hypothermia and analgesia, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

The Role of this compound in Thermoregulation

This compound has been demonstrated to play a significant role in central thermoregulation, primarily inducing a hypothermic response upon central administration.

Evidence for Hypothermic Effects

Intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to elicit a dose- and time-dependent decrease in core body temperature.[2] This effect is mediated through its interaction with neurotensin receptors, with evidence pointing towards the involvement of both neurotensin type 1 (NTSR1) and type 2 (NTS2) receptors.[1] Interestingly, while NN is a selective agonist for NTSR1, the full hypothermic response to the related peptide neurotensin requires the activation of both NTSR1 and NTSR2, suggesting a complex interplay between these receptor subtypes in mediating temperature regulation.

Quantitative Data on Hypothermic Effects

The following table summarizes the quantitative data from a key study on the hypothermic effects of intracerebroventricularly administered this compound in mice.

| Dose of this compound (i.c.v.) | Maximum Decrease in Rectal Temperature (°C) | Time to Maximum Effect (minutes) |

| 50 ng | ~0.5 | 30 |

| 500 ng | ~1.5 | 60 |

| 5 µg | ~3.0 | 60 |

Data adapted from a study on the hypothermic effect of this compound in mice.

A Contradictory Finding: Hyperthermia

In contrast to the well-documented hypothermic effects of i.c.v. administration, a surprising finding emerged from a study involving direct injection of this compound into the median preoptic nucleus (MnPO), a critical brain region for thermoregulation. In this context, this compound induced a hyperthermic, rather than a hypothermic, response.

| This compound Concentration (intra-MnPO) | Observed Temperature Change (°C) | Time Point of Observation |

| 1 µM | +2.4 ± 0.9 | 1.5 hours post-injection |

| 10 µM | +2.1 ± 0.7 | 1.5 hours post-injection |

Data from a study on neurotensin-induced hypothermia. This highlights the complexity of NN's role in thermoregulation, which may be dependent on the specific brain region targeted.

Signaling Pathway for this compound-Mediated Thermoregulation

This compound exerts its effects on thermoregulation by acting as an agonist at neurotensin receptors, primarily NTSR1. The binding of NN to NTSR1, a G protein-coupled receptor (GPCR), is thought to initiate downstream signaling cascades that ultimately modulate the activity of thermosensitive neurons.

The Role of this compound in Analgesia

The role of this compound in analgesia is closely tied to the broader functions of the neurotensinergic system in pain modulation.

Evidence for Analgesic Effects

While direct quantitative data on the analgesic effects of exogenously administered this compound is limited in the current literature, there is indirect evidence supporting its involvement in pain modulation. Studies have shown that the use of multipeptidase inhibitors, which prevent the degradation of endogenous neurotensin and this compound, produces potent analgesic effects in mice. These effects were assessed using standard models of nociception, such as the hot-plate and tail-flick tests. This suggests that endogenously released this compound contributes to the overall analgesic tone within the central nervous system.

Interestingly, the analgesic effects produced by these peptidase inhibitors were found to be reversible by the opioid antagonist naltrexone. This observation points towards a potential interaction or convergence between the neurotensinergic and opioid systems in the modulation of pain.

It is important to note that some studies have reported a lack of a direct, potent analgesic effect of this compound when administered alone, in contrast to the more robust effects of neurotensin. This could be due to differences in receptor affinity or efficacy between the two peptides.

Signaling Pathway for this compound-Mediated Analgesia

The precise signaling pathways underlying this compound's contribution to analgesia are not as well-defined as those for hypothermia. However, it is hypothesized to involve the activation of NTSR1 in key pain-processing regions of the brain and spinal cord, leading to the modulation of nociceptive transmission.

Experimental Protocols

Intracerebroventricular (i.c.v.) Injection in Mice

This protocol outlines the general steps for administering this compound directly into the cerebral ventricles of mice to study its central effects.

-

Animal Preparation: Adult male mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail). The head is shaved and the animal is placed in a stereotaxic frame.

-

Surgical Procedure: A midline incision is made in the scalp to expose the skull. A small burr hole is drilled through the skull at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

-

Injection: A Hamilton syringe with a 30-gauge needle is lowered through the burr hole to a depth of approximately 2.0 mm from the skull surface. A small volume (e.g., 1-5 µL) of this compound solution or vehicle is slowly infused over a period of 1-2 minutes.

-

Post-operative Care: The needle is slowly withdrawn, and the incision is closed with sutures or surgical glue. The animal is allowed to recover from anesthesia in a warm environment before behavioral testing.

Hot-Plate Test for Analgesia

This test measures the latency of a thermal pain response, which is indicative of supraspinal analgesic effects.

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: A mouse is placed on the hot plate, and a stopwatch is started simultaneously. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

-

Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

-

Data Analysis: The percentage of the maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Tail-Flick Test for Analgesia

This test measures the latency of a spinal reflex to a thermal stimulus.

-

Apparatus: A tail-flick apparatus applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

-

Procedure: The mouse is gently restrained, and its tail is positioned in the apparatus. The heat source is activated, and the time taken for the mouse to flick its tail out of the beam is automatically recorded.

-

Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Data Analysis: The change in tail-flick latency before and after drug administration is used as a measure of analgesia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound.

Conclusion

This compound is a neuropeptide with significant, albeit complex, roles in the central regulation of body temperature and pain. Its ability to induce hypothermia upon central administration is well-documented, though the paradoxical hyperthermic effect observed with direct injection into the MnPO warrants further investigation. The contribution of this compound to analgesia appears to be more nuanced, likely involving an interplay with the broader neurotensinergic and opioid systems. The lack of robust, direct analgesic effects in some studies suggests that its primary role may be modulatory.

For drug development professionals, the dual actions of this compound present both opportunities and challenges. Targeting the neurotensinergic system could offer novel therapeutic avenues for conditions involving altered temperature homeostasis or chronic pain. However, the complex and sometimes contradictory effects of this compound highlight the need for a deeper understanding of its receptor pharmacology and the specific neural circuits it engages. Future research should focus on elucidating the precise mechanisms of action of this compound, including the downstream signaling events and the specific neuronal populations involved in its diverse physiological effects. A clearer understanding of these aspects will be crucial for the development of targeted and effective therapeutics.

References

Tissue Distribution of Neuromedin N in Mammalian Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin N (NMN) is a hexapeptide that plays a significant role in various physiological processes. Structurally and functionally related to the well-characterized neuropeptide neurotensin (NT), NMN is derived from the same precursor protein.[1][2][3] Primarily synthesized in the neural and intestinal tissues of mammals, NMN exerts its effects through interaction with neurotensin receptors, particularly the neurotensin type 2 (NTS2) receptor, a G protein-coupled receptor (GPCR).[2] This technical guide provides a comprehensive overview of the tissue distribution of this compound in various mammalian species, details the experimental protocols used for its quantification, and illustrates its signaling pathway.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound varies significantly across different tissues and mammalian species. The following tables summarize the available quantitative data, primarily obtained through radioimmunoassay (RIA), to facilitate comparative analysis.

| Species | Tissue | This compound Concentration (pmol/g wet tissue) | Reference |

| Rat | Brain (whole) | 9.3 ± 1.3 | [1] |

| Rat | Hypothalamus | Highest Concentration | [1] |

| Rat | Cerebellum | Lowest Concentration | [1] |

| Mouse | Brain (whole) | 5.98 | |

| Mouse | Small Intestine | 0.96 | |

| Cat | Ileum (mucosa) | Primarily Located | [4] |

| Cat | Brain | Primarily Located | [4] |

| Cat | Pituitary | Primarily Located | [4] |

| Cat | Adrenal Gland | Primarily Located | [4] |

| Porcine | Spinal Cord | Identified | [5][6] |

Note: The data for cat and porcine tissues indicate the presence and primary location of NMN, but specific quantitative concentrations were not available in the cited literature.

Experimental Protocols: Quantification of this compound

The primary method for the quantitative analysis of this compound in tissue extracts is the competitive radioimmunoassay (RIA). This technique offers high sensitivity and specificity for peptide quantification.

Radioimmunoassay (RIA) Protocol for this compound

This protocol outlines the key steps for a competitive RIA to measure NMN concentrations in tissue samples.

1. Reagents and Materials:

-

Specific Antibody: Rabbit anti-Neuromedin N serum. The antibody should exhibit high affinity for NMN and low cross-reactivity with neurotensin and other related peptides.[1]

-

Radiolabeled Tracer: Monoiodo-[125I-Tyr4]-Neuromedin N.

-

Standard: Synthetic this compound of known concentration.

-

Assay Buffer: Phosphate buffer with bovine serum albumin (BSA) to prevent non-specific binding.

-

Separating Agent: Secondary antibody (e.g., goat anti-rabbit IgG) or Polyethylene Glycol (PEG) to precipitate the primary antibody-antigen complex.[7]

-

Tissue Extraction Solution: Typically 0.1 N HCl.[1]

-

Gamma counter.

2. Tissue Extraction:

-

Dissect and weigh the desired tissue.

-

Homogenize the tissue in cold 0.1 N HCl.

-

Centrifuge the homogenate at high speed to pellet cellular debris.

-

Collect the supernatant containing the peptide extract.

-

The extract can be further purified using techniques like HPLC if necessary.[1]

3. Assay Procedure (Competitive Binding):

-

Standard Curve Preparation: Prepare a series of dilutions of the synthetic NMN standard in assay buffer to create a standard curve.

-

Incubation: In reaction tubes, add a fixed amount of the specific anti-NMN antibody and the radiolabeled NMN tracer.

-

Add either the NMN standards or the tissue extracts (unknown samples) to the respective tubes.

-

Incubate the mixture for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding between the radiolabeled NMN and the unlabeled NMN (from the standard or sample) for the limited antibody binding sites.[8]

-

Separation of Bound and Free Tracer: Add the separating agent (secondary antibody or PEG) to precipitate the antibody-bound NMN (both labeled and unlabeled).[7]

-

Incubate to allow for precipitation.

-

Centrifuge the tubes to pellet the precipitate.

-

Counting: Carefully decant the supernatant containing the free radiolabeled NMN.

-

Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

4. Data Analysis:

-

Plot the radioactivity of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of NMN in the unknown tissue samples by interpolating their radioactivity values on the standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the Neurotensin Receptor Type 2 (NTS2), a G protein-coupled receptor. The activation of NTS2 initiates a signaling cascade that involves receptor internalization and the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10] The NTS2 receptor is associated with G alpha (q) signaling events.

Caption: this compound signaling through the NTS2 receptor.

Experimental Workflow for this compound Quantification

The following diagram illustrates the major steps involved in the quantification of this compound from tissue samples using radioimmunoassay.

Caption: Workflow for this compound quantification by RIA.

Conclusion

This technical guide provides a detailed overview of the tissue distribution of this compound in mammalian species, with a focus on quantitative data, experimental protocols, and signaling pathways. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the physiological roles of this compound and its potential as a therapeutic target. Further research is warranted to expand the quantitative data on NMN distribution across a broader range of species and tissues to gain a more complete understanding of its biological significance.

References

- 1. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of radioimmunoassay to compare the tissue and subcellular distributions of neurotensin and this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel neurotensin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromedins: novel smooth-muscle stimulating peptides identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. phoenixbiotech.net [phoenixbiotech.net]

- 9. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Internalization of Neurotensin by the Low-Affinity Neurotensin Receptors (NTSR2 and vNTSR2) Activates ERK 1/2 in Glioma Cells and Allows Neurotensin-Polyplex Transfection of tGAS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Homology Between Neuromedin N and Neurotensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structural and functional relationship between the neuropeptides Neuromedin N (NMN) and neurotensin (NT). Both peptides are crucial signaling molecules in the central nervous and gastrointestinal systems, and their shared origins and receptor interactions make them a subject of significant interest in neuroscience and pharmacology. This document details their structural similarities, comparative receptor binding affinities, shared signaling pathways, and the key experimental protocols used for their characterization.

Core Structural and Genetic Homology

This compound and neurotensin are neuropeptides that originate from the same precursor polypeptide, known as pro-neurotensin/neuromedin N (pro-NT/NN).[1][2][3][4] This common origin is the basis of their structural homology. The precursor protein contains the sequences for both NMN and NT, which are liberated through post-translational processing by prohormone convertases (PCs).[2][3][4]

The processing of the pro-NT/NN precursor is tissue-specific, leading to different ratios of the final peptides in various locations.[4][5] For instance, in the brain, processing yields primarily NT and NMN, whereas in the gut, the processing can result in larger peptide forms.[4][5][6] The cleavage occurs at paired basic amino acid residues (Lys-Arg), a consensus sequence for PCs.[2][3]

Amino Acid Sequence Comparison

The primary structural homology lies in the C-terminal region of the two peptides. NMN is a hexapeptide, and its sequence is highly similar to the C-terminal hexapeptide of the tridecapeptide NT.[3][7] This C-terminal region is critical for the biological activity and receptor binding of both molecules.[1][3]

| Peptide | Amino Acid Sequence |

| Neurotensin (NT) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu |

| This compound (NMN) | Lys-Ile-Pro-Tyr-Ile-Leu |

| NT (8-13) | Arg-Arg-Pro-Tyr-Ile-Leu |

Table 1: Amino acid sequence alignment of Neurotensin and this compound. The homologous C-terminal region responsible for receptor activation is highlighted.

Precursor Processing Workflow

The generation of NMN and NT from their common precursor is a multi-step enzymatic process. The diagram below illustrates the cleavage of the pro-NT/NN protein by prohormone convertases to yield the mature peptides.

Receptor Binding and Functional Potency

Both NMN and NT exert their physiological effects by binding to and activating neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). The two primary subtypes are NTS1 and NTS2.[1][2] While both peptides bind to these receptors, they exhibit different affinities and potencies. Generally, NT binds with higher affinity and is more potent than NMN.[7][8][9]

| Parameter | Ligand | Receptor/Tissue | Value | Reference |

| Binding Potency | This compound | Rat Brain Synaptic Membranes | 19-fold lower than NT | [8] |

| IC50 | This compound | Rat Brain Membranes | 454 nM | [10] |

| IC50 | This compound | Rat Spinal Cord Membranes | 425 nM | [10] |

| Kd | [3H]this compound | Rat Brain Membranes | 264.8 ± 30.18 nM | [10] |

| Bmax | [3H]this compound | Rat Brain Membranes | 3.8 ± 0.2 pmol/mg protein | [10] |

| Functional Potency | This compound | Rat Small Intestine (Fluid Secretion) | 21-fold less potent than NT | [7] |

| EC50 (GTPγS) | This compound | Rat Brain Membranes | 0.7 nM | [10] |

| EC50 (GTPγS) | This compound | Rat Spinal Cord Membranes | 0.79 nM | [10] |

| Binding/Activation | Large NMN | hNTS1 | ~10-fold lower potency than NMN | [9] |

| Binding/Activation | Large NT | hNTS1 | ~10-fold lower potency than NT | [9] |

Table 2: Quantitative comparison of receptor binding and functional potency for this compound and Neurotensin.

Intracellular Signaling Pathways

Activation of the NTS1 receptor by either NT or NMN initiates a canonical Gαq-protein signaling cascade.[1][3] This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][11][12] This calcium mobilization is a key measurable outcome of receptor activation.[11][13]

Key Experimental Protocols

Characterizing the relationship between NMN and NT involves several standard biochemical and cell-based assays.

Radioligand Receptor Binding Assay

This assay is the gold standard for quantifying the affinity of ligands for their receptors.[14] It measures the ability of an unlabeled ligand (e.g., NMN or NT) to compete with a radiolabeled ligand for binding to the receptor.[14][15]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target neurotensin receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Incubation: The membranes are incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]Neurotensin).

-

Varying concentrations of the unlabeled competitor ligand (NMN or NT).

-

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[14][16]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor ligand. This allows for the calculation of the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), which can be converted to a binding affinity constant (Ki).[14]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gαq-coupled receptor signaling.[11][17]

Methodology:

-

Cell Culture: Adherent cells (e.g., HEK293 or PC12 cells) stably or transiently expressing the neurotensin receptor of interest are plated in a multi-well plate.[13][18]

-

Dye Loading: The cells are incubated with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11][12] Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Agonist Addition: The plate is placed in a fluorescence plate reader (such as a FLIPR). The instrument adds the agonist (NMN or NT) to the wells while simultaneously monitoring fluorescence.[11]

-

Signal Detection: Upon agonist binding and receptor activation, IP3-mediated Ca2+ release from the endoplasmic reticulum causes a rapid increase in intracellular calcium. This is detected as a sharp increase in fluorescence intensity as the dye binds to calcium.

-

Data Analysis: The peak fluorescence response is measured for a range of agonist concentrations to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[18]

Conclusion

This compound and neurotensin exhibit profound structural homology, rooted in their shared genetic precursor and a highly conserved C-terminal sequence that is essential for receptor interaction. This homology results in both peptides acting as agonists at neurotensin receptors and activating similar intracellular signaling cascades. However, quantitative analyses reveal important distinctions, with neurotensin generally displaying higher affinity and greater potency.[7][8][9] These differences, along with variations in their metabolic stability and tissue-specific processing, contribute to their unique physiological profiles and suggest that while they are closely related, they may serve distinct biological roles.[9][19] A thorough understanding of their comparative pharmacology, facilitated by the robust experimental protocols detailed herein, is critical for the development of targeted therapeutics for the neurotensin system.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and quantitation of several new peptides from the canine neurotensin/neuromedin N precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of recombinant large proneurotensin/neuromedin N-derived peptides and characterization of their binding and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound mimics the actions of neurotensin in the ventral tegmental area but not in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Neuromedin N with Neurotensin Type 2 (NTS2) Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromedin N (NN) is a hexapeptide that, along with neurotensin (NT), is derived from a common precursor protein.[1][2] It plays a significant role as a neurotransmitter or neuromodulator in the central nervous system.[3][4] The biological effects of this compound, which include analgesia and hypothermia, are mediated through its interaction with neurotensin receptors, particularly the neurotensin type 2 (NTS2) receptor, a G protein-coupled receptor (GPCR).[1][5] This technical guide provides a comprehensive overview of the interaction between this compound and the NTS2 receptor, focusing on quantitative binding and functional data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data Summary

The interaction of this compound with the NTS2 receptor has been characterized through various quantitative assays. The following tables summarize the key binding affinity and functional activity data.

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| This compound | Rat Brain Membranes | Homologous Displacement | IC50 | 454 nM | [6] |

| This compound | Rat Spinal Cord Membranes | Homologous Displacement | IC50 | 425 nM | [6] |

| [3H]this compound | Rat Brain Membranes | Saturation Binding | Kd | 264.8 ± 30.18 nM | [6] |

| [3H]this compound | Rat Brain Membranes | Saturation Binding | Bmax | 3.8 ± 0.2 pmol/mg protein | [6] |

Table 1: Binding Affinity of this compound to NTS2 Receptors

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| This compound | Rat Brain Membranes | [35S]GTPγS Binding | EC50 | 0.7 nM | [6] |

| This compound | Rat Spinal Cord Membranes | [35S]GTPγS Binding | EC50 | 0.79 nM | [6] |

| This compound | Rat Brain Membranes | [35S]GTPγS Binding | Emax | 112.3 ± 1.4% | [6] |

| This compound | Rat Spinal Cord Membranes | [35S]GTPγS Binding | Emax | 112.9 ± 2.4% | [6] |

Table 2: Functional Activity of this compound at NTS2 Receptors

Signaling Pathways

Activation of the NTS2 receptor by this compound initiates a cascade of intracellular signaling events. A key pathway involves the internalization-dependent activation of the Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).[7][8] Unlike the NTS1 receptor, NTS2 activation by this compound does not typically lead to significant calcium mobilization from intracellular stores.[8][9] The signaling is also sensitive to the specific cellular context and receptor species.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the this compound and NTS2 receptor interaction.

Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to the NTS2 receptor.

Methodology:

-

Membrane Preparation: Homogenize rat brain or spinal cord tissue in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Binding Reaction: Incubate the membranes with increasing concentrations of [3H]this compound in a binding buffer. For competition assays, a fixed concentration of [3H]this compound is co-incubated with increasing concentrations of unlabeled this compound.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50).[6]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NTS2 receptor upon agonist binding.

Methodology:

-

Membrane Preparation: Prepare cell membranes from rat brain or spinal cord as described for the binding assay.

-

Assay Reaction: Incubate the membranes with a fixed concentration of [35S]GTPγS and varying concentrations of this compound in an assay buffer containing GDP.

-

Separation: Separate the membrane-bound [35S]GTPγS from the free form by filtration.

-

Quantification: Measure the radioactivity of the filters.

-

Data Analysis: Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[6] The stimulatory effect can be confirmed to be NTS2-specific by using the NTS2 receptor antagonist levocabastine.[6]

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the downstream MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture cells stably expressing the NTS2 receptor (e.g., Chinese hamster ovary cells). Stimulate the cells with this compound for various durations.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence system and quantify the band intensities. The level of ERK1/2 phosphorylation is expressed as the ratio of phosphorylated ERK1/2 to total ERK1/2.[7][8]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Preparation: Culture cells expressing NTS2 receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Stimulate the cells with this compound.

-

Fluorescence Measurement: Measure the changes in intracellular free calcium concentration using a fluorometer or a fluorescence microscope.[9] Studies have shown that this compound does not cause a specific or significant mobilization of Ca2+ in CHO cells expressing the rat NTS2 receptor.[8]

Conclusion

This compound interacts with the NTS2 receptor with moderate affinity, acting as an agonist to stimulate G protein activation and downstream signaling pathways, most notably the internalization-dependent activation of ERK1/2. The lack of a significant calcium mobilization response distinguishes its signaling profile from that of the NTS1 receptor. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the pharmacology of the NTS2 receptor and for the development of novel therapeutic agents targeting this system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-dependent release of this compound and neurotensin from mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand [pubmed.ncbi.nlm.nih.gov]

- 7. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]

- 9. Neurotensin and this compound elevate the cytosolic calcium concentration via transiently appearing neurotensin binding sites in cultured rat cortex cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

The Biological Activity of Large Neuromedin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Large neuromedin N is a biologically active peptide derived from the tissue-specific processing of the proneurotensin/neuromedin N (pro-NT/NN) precursor. While its smaller counterpart, this compound (NN), has been more extensively studied, large this compound exhibits significant biological activity, primarily through its interaction with the neurotensin type 1 receptor (NTS1). This document provides a comprehensive overview of the biological activity of large this compound, including its synthesis, receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols for key assays and quantitative data on related peptides are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound (NN) and neurotensin (NT) are neuropeptides derived from a common precursor, pro-NT/NN. The post-translational processing of this precursor is tissue-specific, leading to the generation of not only NN and NT but also larger forms, including large this compound.[1][2] Large this compound is a molecule of over 100 amino acids with the this compound sequence at its C-terminus.[3] This larger form has been shown to be biologically active and is notably more resistant to degradation than the smaller peptides, suggesting it may act as a long-lasting endogenous activator of neurotensin receptors in various physiological and pathological conditions.[4]

This technical guide aims to provide an in-depth resource on the biological activity of large this compound for researchers, scientists, and professionals involved in drug development.

Synthesis and Processing of Large this compound